Amino(bromo)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

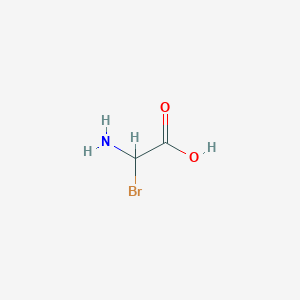

Amino(bromo)acetic acid, also known as this compound, is a useful research compound. Its molecular formula is C2H4BrNO2 and its molecular weight is 153.96 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry Applications

1.1 Peptide Synthesis

Amino(bromo)acetic acid plays a pivotal role in peptide synthesis, particularly in the modification of peptides through the introduction of bromoacetyl groups. This is achieved via standard amino acid coupling chemistry. The bromoacetyl moiety enhances the reactivity of peptides towards nucleophiles, making it a valuable tool for creating peptide conjugates and polymers.

- Case Study: Peptide Derivatization

In a study involving the synthesis of N-bromoacetyl-derivatized peptides, researchers utilized automated peptide synthesizers to incorporate bromoacetic acid into peptide chains. This method allows for the production of cyclic peptides and immunogenic peptide conjugates, which have potential therapeutic applications .

1.2 Acylation Reactions

Bromoacetic acid is frequently used in acylation reactions to modify amino acids and peptides. The coupling reaction with bromoacetic acid can be facilitated using condensing agents like DIC (N,N'-Diisopropylcarbodiimide) in NMP (N-Methyl-2-pyrrolidone), leading to the formation of resin-bound peptides that can be further processed into various derivatives .

- Data Table: Acylation Outcomes

| Reaction Type | Condensing Agent | Yield (%) |

|---|---|---|

| Bromoacetic Acid Coupling | DIC | 85 |

| N-terminal Modification | HOBt/DIC | 90 |

Biological Applications

2.1 Drug Development

The alkylating properties of bromoacetic acid make it a candidate for drug development, particularly in creating compounds that can interact with biological targets through covalent bonding. Research indicates that derivatives of this compound can serve as potential therapeutic agents due to their ability to modify proteins and enzymes .

- Case Study: Anticancer Agents

Studies have shown that bromoacetic acid derivatives exhibit cytotoxic effects on cancer cells, suggesting their potential as anticancer agents. The mechanism involves the alkylation of critical cysteine residues in proteins, disrupting normal cellular functions .

2.2 Toxicological Studies

Research has also focused on the toxicological aspects of bromoacetic acid, highlighting its potential to cause chemical burns upon dermal exposure. Understanding these effects is crucial for safety assessments in pharmaceutical formulations .

Environmental Impact

Bromoacetic acid's environmental implications have been studied, particularly regarding its degradation products and their effects on ecosystems. As an alkylating agent, its persistence and reactivity raise concerns about contamination and toxicity in aquatic environments.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Bromine Atom

The bromine atom in amino(bromo)acetic acid is highly electrophilic, making it susceptible to nucleophilic substitution (Sₙ2) reactions. This reactivity is leveraged in peptide modification and polymerization:

-

Thiol-Bromo Reactions : The bromine reacts with thiols (e.g., cysteine residues) under mild basic conditions (pH 8–9) to form stable thioether bonds. For example:

BrCH NH2 CO2H+HS R→S R CH NH2 CO2H+HBrThis reaction is critical in peptide cyclization and polymer synthesis .

-

Ammonia/Amine Substitution : Reaction with ammonia or primary amines replaces bromine with an amino group, forming diaminoacetic acid derivatives .

Table 1 : Nucleophilic substitution conditions and outcomes

| Nucleophile | Conditions | Product | Reference |

|---|---|---|---|

| Cysteine (HS-CH₂-) | 0.5M NaHCO₃, 25°C, 5–48 hrs | Thioether-linked peptide | |

| NH₃ (aq) | Room temperature, excess NH₃ | 2,2-Diaminoacetic acid |

Reactions Involving the Amino Group

The amino group participates in typical amine reactions, including acylation and condensation:

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form N-acylated derivatives:

BrCH NH2 CO2H+ClCO R→BrCH NHCO R CO2H+HCl -

Peptide Bond Formation : Functions as an amino acid building block in solid-phase peptide synthesis. Automated synthesizers incorporate it into peptides via carbodiimide coupling .

Polymerization and Cyclization

This compound’s bromine enables controlled polymerization:

-

Peptide Polymerization : In the presence of cysteine-containing peptides, bromine undergoes thiol substitution, forming branched or linear polymers (Figure 3 in ).

-

Cyclization : Intramolecular reactions with neighboring thiols yield cyclic peptides (Figure 6B in ).

Key Reaction Conditions :

-

Solvent : Aqueous bicarbonate (pH 8–9) or dimethylformamide (DMF).

-

Catalyst : None required; reaction proceeds via nucleophilic attack .

Stability and Reactivity Considerations

Eigenschaften

CAS-Nummer |

138146-21-1 |

|---|---|

Molekularformel |

C2H4BrNO2 |

Molekulargewicht |

153.96 g/mol |

IUPAC-Name |

2-amino-2-bromoacetic acid |

InChI |

InChI=1S/C2H4BrNO2/c3-1(4)2(5)6/h1H,4H2,(H,5,6) |

InChI-Schlüssel |

PSQQVBSFAXDCAN-UHFFFAOYSA-N |

SMILES |

C(C(=O)O)(N)Br |

Kanonische SMILES |

C(C(=O)O)(N)Br |

Synonyme |

Acetic acid, aminobromo- (9CI) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.